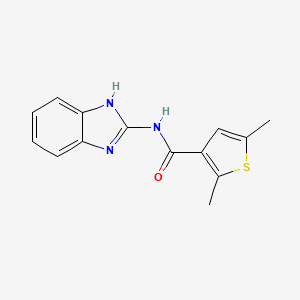![molecular formula C24H31N3O5 B7452899 N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide](/img/structure/B7452899.png)
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) that has been found to have various biochemical and physiological effects.
作用機序
AEB071 selectively inhibits N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide, which is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide, AEB071 blocks the activation of downstream signaling pathways, leading to the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
AEB071 has been found to have various biochemical and physiological effects. In vitro studies have shown that AEB071 inhibits the production of pro-inflammatory cytokines and chemokines, reduces the proliferation of T cells, and induces apoptosis in cancer cells. In vivo studies have also demonstrated the anti-inflammatory and immunosuppressive effects of AEB071 in animal models of autoimmune diseases and organ transplant rejection.
実験室実験の利点と制限
One of the major advantages of using AEB071 in lab experiments is its selectivity for N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide, which allows for the specific inhibition of N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide signaling pathways without affecting other cellular processes. However, AEB071 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the high cost of AEB071 can be a limiting factor for some researchers.
将来の方向性
There are several potential future directions for the research on AEB071. One area of focus could be the development of more efficient synthesis methods for AEB071 that could reduce its cost and increase its availability for research. Another potential direction could be the investigation of the combination of AEB071 with other drugs to enhance its therapeutic efficacy. Finally, further studies could be conducted to elucidate the precise mechanisms by which AEB071 exerts its anti-inflammatory, immunosuppressive, and antitumor effects.
合成法
The synthesis of AEB071 involves the reaction of 4-acetamidoaniline with ethyl 4-(2-ethoxyphenoxy)butyrate in the presence of sodium hydride to form N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide.
科学的研究の応用
AEB071 has been extensively studied for its potential applications in the treatment of various diseases. Research has shown that AEB071 has anti-inflammatory, immunosuppressive, and antitumor properties, making it a promising candidate for the treatment of autoimmune diseases, cancer, and organ transplant rejection.
特性
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-4-27(17-23(29)26-20-14-12-19(13-15-20)25-18(3)28)24(30)11-8-16-32-22-10-7-6-9-21(22)31-5-2/h6-7,9-10,12-15H,4-5,8,11,16-17H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIFMOGFEKITRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)CCCOC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7452825.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452831.png)
![2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7452834.png)

![2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452840.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B7452857.png)
![[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7452864.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-(5-nitro-2-oxopyridin-1-yl)acetamide](/img/structure/B7452877.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide](/img/structure/B7452882.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7452913.png)
![(5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7452921.png)
![[2-[(1,1-Dioxothiolan-3-yl)amino]-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7452927.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7452933.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7452934.png)